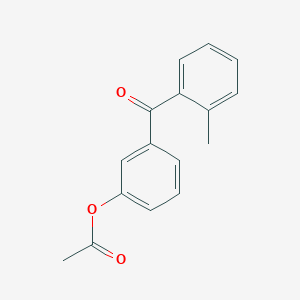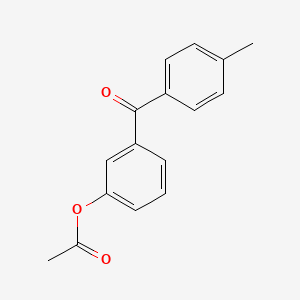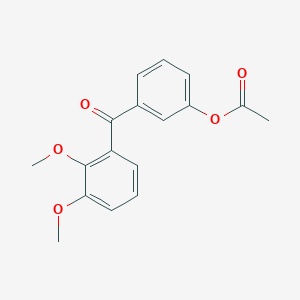
4-Iod-2'-methylbenzophenon
Übersicht
Beschreibung
4-Iodo-2’-methylbenzophenone is an organic compound with the molecular formula C14H11IO It is a derivative of benzophenone, where an iodine atom is substituted at the 4-position and a methyl group at the 2’-position
Wissenschaftliche Forschungsanwendungen
4-Iodo-2’-methylbenzophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Photoinitiators: Acts as a photoinitiator in polymerization reactions, useful in the production of polymers and resins.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Wirkmechanismus
Target of Action
Benzophenone derivatives are known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It is known that benzophenone derivatives can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Benzophenone derivatives have been associated with various biochemical processes, but the exact pathways and downstream effects of 4-Iodo-2’-methylbenzophenone remain to be elucidated .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Benzophenone derivatives have been associated with various biological effects, suggesting that 4-iodo-2’-methylbenzophenone may also exert significant molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 4-Iodo-2’-methylbenzophenone can be influenced by various environmental factors. These may include the physicochemical properties of the environment, the presence of other compounds, and the specific conditions under which the compound is used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2’-methylbenzophenone typically involves the iodination of 2’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzophenone derivative in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of 4-Iodo-2’-methylbenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvent and oxidizing agent would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-2’-methylbenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or the Heck reaction.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Photochemical Reactions: Due to the presence of the benzophenone moiety, it can participate in photochemical reactions, acting as a photoinitiator in polymerization processes.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Heck Reaction: Utilizes palladium catalysts and alkenes, often in the presence of a base such as triethylamine.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Various substituted benzophenones depending on the nucleophile used.
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Alcohols or hydrocarbons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzophenone: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Iodophenylbenzophenone: Similar structure but without the methyl group, affecting its steric and electronic properties.
2-Iodo-4’-methylbenzophenone: Iodine and methyl groups are positioned differently, leading to variations in reactivity and applications.
Uniqueness
4-Iodo-2’-methylbenzophenone is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and potential applications. The iodine atom provides a site for further functionalization, while the methyl group can affect the compound’s steric and electronic properties, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(4-iodophenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXKCMMRABVKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264972 | |
| Record name | Methanone, (4-iodophenyl)(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-21-1 | |
| Record name | Methanone, (4-iodophenyl)(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-iodophenyl)(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















